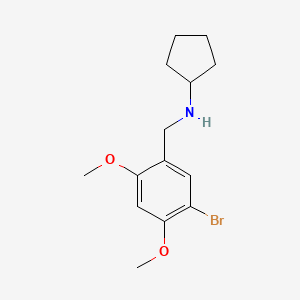
(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine, also known as BDCA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. BDCA is a cyclopentylamine derivative that has a bromine atom and two methoxy groups attached to a benzyl ring.
Mecanismo De Acción
The exact mechanism of action of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine is not fully understood. However, it has been proposed that (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine acts as a serotonin reuptake inhibitor, similar to antidepressant drugs such as fluoxetine. This means that (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine increases the levels of serotonin in the brain by inhibiting its reuptake into nerve cells, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and stress response. In addition, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. However, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has some limitations as well. It has low solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another direction is to explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Finally, there is a need for more studies on the safety and toxicity of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine, particularly in long-term use. Overall, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has shown promise as a research tool and a potential therapeutic agent, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product (2,4-dimethoxybenzyl)cyclopentylamine. The bromination of this intermediate with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide results in the formation of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has shown potential in various research fields such as pharmacology, neuroscience, and medicinal chemistry. In pharmacology, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has been found to exhibit antidepressant and anxiolytic effects in animal models. In neuroscience, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has been shown to modulate the activity of the serotonin transporter, which is a target for antidepressant drugs. In medicinal chemistry, (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-17-13-8-14(18-2)12(15)7-10(13)9-16-11-5-3-4-6-11/h7-8,11,16H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPVMJOKEFXCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2,4-dimethoxybenzyl)cyclopentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)


![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)